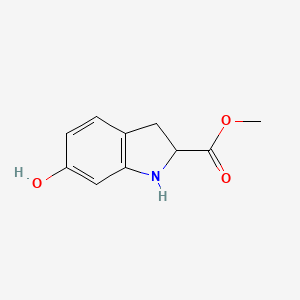

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Description

Table 1: Crystallographic Parameters of this compound and Related Compounds

The compound crystallizes in the monoclinic space group P2$$_1$$/c, with molecules organized into layers via O–H···O hydrogen bonds between hydroxyl and ester groups. The dihedral angle between the benzene and pyrrolidine rings is 12.5°, indicating slight puckering. Bond lengths critical to stability include:

- C2–N1: 1.382 Å (shorter than typical C–N single bonds due to resonance with the ester group).

- O1–C8 (ester carbonyl): 1.214 Å, consistent with delocalization into the adjacent oxygen atom.

Conformational analysis via density functional theory (DFT) calculations corroborates the crystallographic data, showing energy minima corresponding to the observed half-chair conformation of the pyrrolidine ring.

Comparative Analysis with Related Indoline Derivatives

This compound shares structural motifs with several pharmacologically relevant indoline derivatives. Key comparisons include:

Table 2: Structural and Electronic Comparison of Indoline Derivatives

- Electronic Effects : The hydroxyl group at position 6 enhances electron density in the aromatic ring, increasing susceptibility to electrophilic substitution compared to brominated analogs.

- Steric Considerations : Partial saturation of the pyrrolidine ring reduces steric hindrance at the 2-position, facilitating ester hydrolysis relative to fully aromatic indoles.

- Hydrogen Bonding : The 6-hydroxy group participates in stronger intermolecular hydrogen bonds than methoxy or bromo substituents, influencing crystal packing and solubility.

These structural nuances highlight the compound’s unique physicochemical profile, positioning it as a versatile intermediate for synthesizing bioactive molecules.

Properties

IUPAC Name |

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9/h2-3,5,9,11-12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLNCIVNXDOSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(N1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it back to a hydroxyl group or further reducing it to an alkane.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the indole ring.

Scientific Research Applications

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride, also known by its IUPAC name methyl 6-hydroxyindoline-2-carboxylate hydrochloride, is a derivative of indole, a heterocyclic system present in numerous natural products and pharmaceuticals. Indoles have diverse biological activities, making derivatives such as this compound hydrochloride valuable in medicinal chemistry and pharmacology.

Applications

this compound hydrochloride has diverse applications in scientific research. It can be employed in synthesizing complex organic molecules. Studies also indicate that it interacts with various biological targets, suggesting its potential as a therapeutic agent.

Because of limited information, the mechanisms of action of M6HDHCl in biological systems or its interactions with other compounds are currently unknown.

Structural Similarity

Several compounds share structural similarities with this compound hydrochloride:

- Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate Contains an ethyl group instead of a methyl group, leading to different solubility and biological activity.

- Methyl indoline-6-carboxylate Lacks a hydroxyl group, resulting in different reactivity patterns.

- 5-Methoxyindole Features a methoxy substitution at position 5 and exhibits distinct pharmacological properties.

- Indole-3-acetic acid Contains a carboxylic acid functionality and is a known plant growth regulator.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Indole Carboxylate Family

2.1.1 Substitution Patterns

- Methyl 6-Methoxy-1H-indole-2-carboxylate (): Replacing the hydroxyl group with a methoxy at position 6 increases lipophilicity and eliminates hydrogen-bond donor capacity. Synthesis involves azide cyclization in xylene, yielding a crystalline solid (mp 149–151°C). 1H-NMR: Aromatic protons appear at δ 7.64–6.95, with a singlet for the methoxy group at δ 3.96 .

- Methyl 6-Chlorooxoindoline-3-carboxylate (): A chloro substituent at position 6 and a ketone at position 2 alter electronic properties. Molecular formula: C10H8ClNO3 (MW: 225.63). Applications: Primarily used in research due to its reactive chloro group, which facilitates further functionalization .

- 2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester (): Features a ketone at position 2 instead of a hydroxyl group. Synonyms include 6-carbomethoxy-2-oxindole. Potential applications: Intermediate in pharmaceutical synthesis, leveraging the oxo group for hydrogen bonding .

2.1.2 Spectral and Physical Properties

Non-Indole Heterocyclic Analogs

2.2.1 Dihydrobenzofuran Derivatives ()

- (R/S)-Methyl 6-Hydroxy-2,3-dihydrobenzofuran-3-ylacetate :

2.2.2 β-Carboline Derivatives ()

- Methyl 1-methyl-β-carboline-3-carboxylate: Features a fully aromatic β-carboline core fused with an indole. Synthesis: Oxidation of a tetrahydro-β-carboline precursor with KMnO4 in DMF. 1H-NMR: δ 9.17 (C(4)H), δ 11.62 (N(9)H), indicating strong intramolecular hydrogen bonding .

Functional Group Comparisons

- Hydroxyl vs. Methoxy groups (e.g., ) increase lipid solubility, favoring membrane permeability.

Carboxylate Esters :

- Methyl esters (common in all compounds) serve as protecting groups for carboxylic acids, enabling controlled hydrolysis in synthetic pathways.

Biological Activity

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (M6HDH) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 6-position and a carboxylate group, which are crucial for its biological activity. The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | Methyl 6-hydroxyindoline-2-carboxylate |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 191.20 g/mol |

| Solubility | Soluble in organic solvents |

1. Antioxidant Activity

M6HDH exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies indicate that it can modulate oxidative stress responses in cells, potentially protecting against cellular damage caused by free radicals. This property is particularly valuable in the context of diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders.

2. Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various pathogens. Research findings indicate:

- Antibacterial Activity : M6HDH has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and was also effective against Bacillus mycoides with an MIC of 0.0048 mg/mL .

- Antifungal Activity : The compound also displays antifungal properties, inhibiting the growth of fungi such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

The exact mechanism of action for M6HDH remains largely unexplored; however, its structural features suggest potential interactions with various biological targets. Indole derivatives often exhibit complex mechanisms involving enzyme inhibition and modulation of signaling pathways . Further research is needed to elucidate these mechanisms specifically for M6HDH.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of M6HDH and related compounds:

- A study highlighted the synthesis of various indole derivatives, including M6HDH, demonstrating their potential as drug candidates due to their diverse biological activities .

- Another investigation reported that indole derivatives possess anti-cancer properties, suggesting that M6HDH could be further explored for its efficacy against cancer cell lines .

Comparative Analysis with Related Compounds

To understand the unique properties of M6HDH, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate | Ethyl group instead of methyl | Different solubility and biological activity |

| Methyl indoline-6-carboxylate | Lacks hydroxyl group | Different reactivity patterns |

| Indole-3-acetic acid | Carboxylic acid functionality | Known plant growth regulator |

M6HDH's specific hydroxyl and carboxyl functional groups confer distinct biological activities not observed in all similar compounds, underscoring its potential utility in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.